molecular formula C16H24N2O3 B4757130 N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide

N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide

Cat. No. B4757130
M. Wt: 292.37 g/mol
InChI Key: RZMNKSGCSJIBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide, also known as PPOH, is a chemical compound that has been widely studied in the field of scientific research. PPOH is a potent inhibitor of the enzyme prolyl hydroxylase, which plays a crucial role in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that is involved in the cellular response to low oxygen levels, and its dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and anemia.

Mechanism of Action

N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide exerts its effects through inhibition of prolyl hydroxylase, which leads to stabilization of HIF. Stabilized HIF then activates a variety of downstream pathways, including angiogenesis, erythropoiesis, and glycolysis, which are important for cellular adaptation to hypoxia.
Biochemical and Physiological Effects
N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects, including increased expression of erythropoietin, vascular endothelial growth factor, and glucose transporter 1. N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has also been shown to decrease expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide is its specificity for prolyl hydroxylase, which allows for targeted inhibition of HIF stabilization. However, N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

For research on N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide include the development of more potent and selective inhibitors of prolyl hydroxylase, as well as the investigation of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide's potential therapeutic role in a variety of diseases, including cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the downstream pathways activated by stabilized HIF and to identify potential biomarkers of N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide efficacy.

Scientific Research Applications

N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been extensively studied in the field of scientific research, particularly in the context of cancer and cardiovascular disease. In preclinical studies, N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has been shown to inhibit tumor growth and metastasis in a variety of cancer models, including breast, lung, and colon cancer. N-(3-isopropoxypropyl)-N'-(3-methylbenzyl)ethanediamide has also been shown to protect against ischemic injury in the heart and brain, suggesting a potential therapeutic role in the treatment of cardiovascular disease.

properties

IUPAC Name

N'-[(3-methylphenyl)methyl]-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(2)21-9-5-8-17-15(19)16(20)18-11-14-7-4-6-13(3)10-14/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMNKSGCSJIBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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